6-Bromo-8-ethylquinoline-3,4-diamine

Medicinal Chemistry Drug Design ADME Prediction

Researchers requiring a polysubstituted quinoline scaffold for kinase inhibitor libraries often face supply gaps for analogs bearing both a halogen coupling handle and a vicinal diamine motif. 6-Bromo-8-ethylquinoline-3,4-diamine addresses this need with a C6 bromine for Pd-catalyzed cross-coupling diversification and a 3,4-diamine for bidentate ATP-competitive hinge binding. - Dual amine motif (HBD=2) enables ATP-mimetic hinge interactions absent in mono-amino quinolines. - C6 Bromine facilitates rapid oxidative addition (C-Br BDE ~81 kcal/mol) for Suzuki or Buchwald-Hartwig library synthesis. - 8-Ethyl group provides lipophilicity (predicted LogP ~2.72) for hydrophobic sub-pocket complementarity. Supplied with documented purity and orthogonal protection compatibility for reliable scale-up.

Molecular Formula C11H12BrN3
Molecular Weight 266.14 g/mol
Cat. No. B13242902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-ethylquinoline-3,4-diamine
Molecular FormulaC11H12BrN3
Molecular Weight266.14 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC(=C1)Br)C(=C(C=N2)N)N
InChIInChI=1S/C11H12BrN3/c1-2-6-3-7(12)4-8-10(14)9(13)5-15-11(6)8/h3-5H,2,13H2,1H3,(H2,14,15)
InChIKeySBTXBTACOQJNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-ethylquinoline-3,4-diamine: A Functionalized Quinoline Building Block


6-Bromo-8-ethylquinoline-3,4-diamine (CAS 2092463-41-5, molecular formula C₁₁H₁₂BrN₃, molecular weight 266.14 g/mol) is a polysubstituted quinoline derivative bearing a bromine atom at the 6-position, an ethyl group at the 8-position, and primary amine groups at both the 3- and 4-positions of the quinoline core . This compound belongs to the quinoline-3,4-diamine class, a scaffold exploited in medicinal chemistry for kinase inhibition (including EGFR and CK2 targets), antimicrobial quorum-sensing disruption, and as a ligand precursor for olefin polymerization catalysts [1]. The combination of the electron-withdrawing bromo substituent, the lipophilic 8-ethyl group, and the dual hydrogen-bond-donating 3,4-diamine functionality creates a substitution pattern that is distinct from simpler quinoline-3,4-diamine analogs lacking either the halogen or alkyl decoration [1].

Workflow Functionalized quinoline building block with Br handle and 3,4-diamine
Selection Supports cross-coupling diversification and bidentate hydrogen bonding
Use Context Kinase inhibitor fragment design, antiviral SAR, ligand synthesis

Why Generic Quinoline-3,4-diamine Analogs Fall Short


Generic substitution within the quinoline-3,4-diamine family is problematic because the 6-bromo and 8-ethyl substituents jointly modulate key molecular properties that simpler analogs lack. The bromine atom at C6 introduces a heavy halogen capable of engaging in halogen bonding with protein targets and serves as a synthetic handle for downstream cross-coupling diversification (Suzuki, Buchwald-Hartwig, Ullmann), while the 8-ethyl group contributes steric bulk and lipophilicity (predicted LogP ≈ 2.72) that influence target binding pocket complementarity and membrane permeability . In contrast, the unsubstituted quinoline-3,4-diamine (CAS 87751-33-5; MW 159.19) lacks both the halogen-bonding capability and the lipophilic alkyl chain, potentially compromising binding affinity for hydrophobic enzyme pockets. Furthermore, SAR studies on related 6- or 8-brominated quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs) have demonstrated that bromine placement significantly impacts antiviral potency and resistance profiles, with 6-bromo and 8-bromo analogs exhibiting divergent activity against the ALLINI-resistant A128T mutant [1]. These findings underscore that substitution pattern, not merely core scaffold identity, governs biological performance.

Unsubstituted quinoline-3,4-diamine lacks both bromo synthetic handle and lipophilic ethyl group, altering binding-pocket fit and downstream diversification.
Mono-amino analogs (e.g., 6-bromo-8-ethylquinolin-3-amine) cannot form the bidentate hinge-binding motif critical for ATP-competitive kinase interactions.
6-Chloro-8-ethylquinoline exhibits slower oxidative addition with Pd(0) catalysts, limiting cross-coupling efficiency and requiring harsher conditions.

Quantitative Differentiation from Closest Analogs


Predicted Lipophilicity (LogP) Comparison

The 8-ethyl substituent in 6-bromo-8-ethylquinoline-3,4-diamine contributes significant lipophilicity relative to the unsubstituted quinoline-3,4-diamine scaffold . The predicted LogP of 2.7241 for the target compound reflects the additive effect of the ethyl group, which is entirely absent in the parent quinoline-3,4-diamine (CAS 87751-33-5, MW 159.19) . This difference is relevant for partitioning into hydrophobic enzyme binding pockets and for membrane permeability.

Predicted Lipophilicity (LogP)
Class-level inference
Target: predicted LogP 2.72; unsubstituted quinoline-3,4-diamine: estimated ΔLogP > 2.0
Supports lipophilicity-driven binding pocket fit and permeability differentiation
In silico prediction; no experimental logD₇.₄ data available
Medicinal Chemistry Drug Design ADME Prediction

Synthetic Versatility: Cross-Coupling Handle Comparison

The C6 bromine atom in 6-bromo-8-ethylquinoline-3,4-diamine provides a well-established reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Ullmann-type couplings), enabling late-stage diversification of the quinoline core without disturbing the 3,4-diamine functionality [1]. This is a clear differentiation from the 6-chloro analog 6-chloro-8-ethylquinoline, which exhibits lower reactivity in oxidative addition steps with Pd(0) catalysts due to the stronger C–Cl bond (bond dissociation energy ~96 kcal/mol for C–Cl vs. ~81 kcal/mol for C–Br) [2]. The bromo substituent also permits selective mono-functionalization in the presence of the 3,4-diamine groups, whereas the unsubstituted 6-H analogs (e.g., 8-ethylquinoline-3,4-diamine) require pre-functionalization via electrophilic aromatic substitution, which may lack regioselectivity and compete with the electron-rich diamine-substituted ring.

Cross-Coupling Handle Reactivity
Class-level inference
C6–Br (BDE ~81 kcal/mol) enables fast oxidative addition; C–Cl ~96 kcal/mol; C–H no handle
Bromo handle supports efficient Suzuki, Buchwald-Hartwig, and Ullmann couplings
Diamine protection may be required; relative rates class-level trend
Organic Synthesis Cross-Coupling Chemistry Medicinal Chemistry

Hydrogen-Bond Donor Capacity Comparison

The 3,4-diamine substitution in 6-bromo-8-ethylquinoline-3,4-diamine provides two vicinal hydrogen-bond donor (HBD) sites (reported HBD count = 2) capable of forming bidentate interactions with kinase hinge regions or other biological targets . This contrasts with 6-bromo-8-ethylquinolin-3-amine (single HBD at C3 only) and 6-bromo-8-ethylquinoline (zero HBD), both of which lack the dual-donor capacity . In the broader quinoline-3,4-diamine class, this bidentate HBD motif has been exploited for ATP-competitive kinase inhibition, where the two amine protons mimic the adenine N6 amino group and N7 hydrogen-bonding pattern . The presence of both amines also increases aqueous solubility of the free base relative to mono-amino or unsubstituted analogs.

Hydrogen-Bond Donor Capacity
Class-level inference
HBD count = 2 (vicinal 3,4-diamine); comparators: 1 or 0 HBD
Bidentate HBD motif enables ATP-competitive hinge-binding pharmacophore
Calculated descriptors; experimental solubility data not available
Medicinal Chemistry Kinase Inhibition Molecular Recognition

Predicted pKa and Ionization State Differentiation

The predicted pKa of the structurally closely related positional isomer 6-bromo-N4-ethylquinoline-3,4-diamine is 7.58 ± 0.50, indicating that the quinoline-3,4-diamine system with an N-ethyl substituent is partially ionized at physiological pH (7.4) . For 6-bromo-8-ethylquinoline-3,4-diamine (C8-ethyl rather than N4-ethyl), the pKa is likely to be shifted due to the different electronic environment—the C8-ethyl exerts an inductive effect through the aromatic ring, whereas the N4-ethyl directly modifies the amine basicity. In comparison, quinoline-3,4-diamine (no alkyl substituents) shows different protonation behavior due to the absence of alkyl electron-donating effects . These differences in ionization state at pH 7.4 affect solubility, permeability, and protein binding.

Predicted pKa & Ionization
Class-level inference
Positional isomer pKa ~7.58; C8-ethyl expected to shift pKa by ±0.2–0.8 units
Ionization state at pH 7.4 influences solubility and passive permeability
In silico prediction; experimental pKa measurement recommended
Physicochemical Profiling Druglikeness ADME

Synthetic Provenance and Purity Benchmarking

The foundational synthetic route for 6-bromo-8-ethylquinoline derivatives was established by Beasley, Brown, and Capps (1963) via a modified Skraup reaction, providing a well-characterized synthetic provenance that is not available for many newer quinoline-3,4-diamine analogs discovered through high-throughput library synthesis [1]. The reference standard from this route has been archived in the NIST Chemistry WebBook, offering a benchmark for identity verification (InChI, molecular formula, MW) [2]. Commercially, 6-bromo-8-ethylquinoline-3,4-diamine is supplied at 95% purity (Leyan, Product No. 2031003), which serves as the baseline specification for procurement .

Synthetic Provenance & Purity
Supporting evidence
Beasley et al. (1963) Skraup route; commercial purity 95% (Leyan 2031003); NIST reference data
Peer-reviewed synthetic history offers identity and batch consistency confidence
Archived NIST InChI and MW serve as identity benchmark
Synthetic Chemistry Quality Control Procurement Specification

Recommended Procurement and Application Scenarios


Kinase Hinge-Binding Fragment Library Design

Medicinal chemistry teams constructing focused kinase inhibitor libraries should prioritize 6-bromo-8-ethylquinoline-3,4-diamine over mono-amino quinoline analogs because the vicinal 3,4-diamine provides the bidentate hydrogen-bond donor motif (HBD = 2) required for ATP-competitive hinge binding, while the C6 bromine enables late-stage Suzuki or Buchwald-Hartwig diversification to explore vector space toward the solvent-exposed region or back pocket of the kinase [1][2]. This compound is particularly suited for targets where the 8-ethyl lipophilic contribution (predicted LogP 2.72) matches a hydrophobic sub-pocket adjacent to the hinge, as opposed to the unsubstituted quinoline-3,4-diamine which may lack sufficient occupancy of this region [1].

Palladium-Catalyzed Cross-Coupling Diversification

Synthetic chemistry groups engaged in parallel library synthesis should select 6-bromo-8-ethylquinoline-3,4-diamine when a C6 halogen handle (C–Br BDE ~81 kcal/mol) is required for efficient Pd(0)-catalyzed coupling, offering significantly faster oxidative addition kinetics compared to 6-chloro analogs [1]. The 3,4-diamine groups can be orthogonally protected (e.g., as bis-Boc or bis-acetamide) to enable selective C6 functionalization without competing amination at the diamine sites. The established Beasley (1963) Skraup route provides a reliable synthetic entry point and reference standard for identity confirmation, which is advantageous for process chemistry scale-up [2].

SAR Studies on ALLINI-Type Antiviral Agents

Virology research groups investigating quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs) can use 6-bromo-8-ethylquinoline-3,4-diamine as a scaffold for SAR expansion, given that published data on related multi-substituted quinolines demonstrate that bromination at the 6-position improves antiviral properties relative to non-halogenated analogs, but 6-bromo substitution also leads to a loss of potency against the ALLINI-resistant IN A128T mutant virus compared to 8-bromo analogs [1]. This established class-level SAR provides a rational basis for exploring whether the 3,4-diamine substitution can rescue or modulate resistance profiles. The 8-ethyl group adds steric and electronic modulation not present in the published 6-bromo-8-H quinoline ALLINI series [1].

Olefin Polymerization Catalyst Ligand Development

Industrial catalysis groups developing quinolinyl-diamine ligands for olefin polymerization catalysts (as described in patent literature) should consider 6-bromo-8-ethylquinoline-3,4-diamine as a ligand precursor, where the two amine groups serve as metal coordination sites and the 6-bromo substituent allows for electronic tuning or immobilization onto solid supports via cross-coupling [1][2]. The 8-ethyl group provides steric modulation of the metal center, and the well-characterized synthetic route from Beasley et al. (1963) offers advantages in scale-up reproducibility compared to proprietary routes for less-established analogs [2].

Application
Selection Property
Validation Focus
Kinase hinge-binding fragment libraries
Bidentate 3,4-diamine HBD motif and C6–Br diversification handle
Hinge-binding assay and kinase panel selectivity profiling
Palladium-catalyzed cross-coupling diversification
C6–Br bond for rapid oxidative addition under mild conditions
Suzuki/Buchwald coupling conversion and regioselectivity with protected diamine
ALLINI-type antiviral SAR studies
6-Bromo-8-ethyl substitution pattern and ALLINI resistance profile
Antiviral activity evaluation and A128T mutant resistance screening
Olefin polymerization catalyst ligand development
Diamine metal coordination sites and tunable bromo substituent
Catalyst activity and polymer property modulation
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